![molecular formula C18H22N2O4 B7435261 6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide
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Overview
Description
6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide, also known as HMOPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that it may inhibit cancer cell growth by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell invasion and migration. Its anti-inflammatory and antioxidant effects may be due to its ability to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. It has also been shown to have a protective effect on the liver and kidneys in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in water is limited, which may affect its efficacy in certain experiments.
Future Directions
There are several potential future directions for research on 6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential as an anti-inflammatory and antioxidant agent. Other potential future directions include investigating its effects on other diseases and exploring modifications to its chemical structure to improve its efficacy and solubility.
Synthesis Methods
The synthesis of 6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide involves the reaction of 2-methyl-3-nitroaniline with ethyl 3-oxobutanoate, followed by cyclization with 1,2-epoxy-3-(oxiran-2-yl)propane. The resulting compound is then treated with hydroxylamine hydrochloride to form the final product.
Scientific Research Applications
6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11(9-24-15-5-6-23-10-15)19-18(22)16-8-13-7-14(21)3-4-17(13)20-12(16)2/h3-4,7-8,11,15,21H,5-6,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFRCURIDNQRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NC(C)COC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide |
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